3-Chloro-4-isopropoxybenzoic acid
Overview
Description
3-Chloro-4-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11ClO3 . It has a molecular weight of 214.65 . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the retrieved data.Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-Chloro-4-isopropoxybenzoic acid plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. A study highlighted the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, derived from a related compound, 2,4-difluoro-3-chlororobenzoic acid. This process involved multiple steps, including nitration, esterification, and hydrolysis, achieving a 70% overall yield. Such pathways are vital for developing efficient pharmaceuticals (Zhang et al., 2020).
Environmental Impact and Detoxification
Research has also delved into the environmental impact of chloromethoxybenzoic acid (CBA) derivatives, which are integral to many pesticides. One study discussed the challenges in decomposing these compounds due to their detrimental effects on soil microorganisms. This research underscores the importance of monitoring CBA derivatives in environmental objects and developing sensitive methods for their detection (Maga et al., 2021).
Water Treatment and Environmental Safety
A study on the degradation of a related compound, 3-chloro-4-hydroxybenzoic acid, in treated effluent by gamma irradiation revealed significant insights. This process led to complete decomposition and partial mineralization, highlighting a potential approach for safe water treatment. The research demonstrated a pseudo first-order reaction kinetic model, shedding light on the environmental safety applications of similar compounds (Chu & Wang, 2016).
Biochemical Analysis
Biochemical Properties
3-Chloro-4-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 3-deoxy-7-phosphoheptulonate synthase, which is involved in the shikimate pathway. This pathway is crucial for the biosynthesis of chorismate, a precursor for many aromatic compounds. The interaction between this compound and this enzyme leads to the formation of 4-hydroxybenzoic acid, which is further processed in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many endogenous and exogenous compounds. The compound’s impact on gene expression includes the upregulation of genes involved in detoxification processes and the downregulation of genes associated with cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing their normal function. This inhibition leads to changes in the metabolic pathways and affects the overall cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in reversible changes in enzyme activity and gene expression, while long-term exposure can lead to more permanent alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal impact on overall health and cellular function. At higher doses, it can cause toxic effects, including liver damage and disruptions in metabolic processes. The threshold for these adverse effects varies depending on the species and the specific conditions of the study .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of specific metabolites. The compound’s interaction with enzymes such as 3-deoxy-7-phosphoheptulonate synthase highlights its role in the shikimate pathway and the biosynthesis of aromatic compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, its interaction with transporters in the liver can affect its metabolism and clearance from the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Additionally, its localization in the nucleus can influence gene expression and other nuclear processes .
properties
IUPAC Name |
3-chloro-4-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSPLPLQLJAPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626749 | |
Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
213598-07-3 | |
Record name | 3-Chloro-4-(1-methylethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213598-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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